molecular formula C5H7N3O2 B1311835 methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 60419-70-7

methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1311835
CAS RN: 60419-70-7
M. Wt: 141.13 g/mol
InChI Key: UIAFUZFURUTFNX-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate” is a chemical compound. It is a derivative of triazole . Triazoles are a group of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are known for their diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole ring is a significant structure in medicinal chemistry due to its resemblance to the amide bond, which is prevalent in many bioactive molecules. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can serve as a precursor or an intermediate in the synthesis of various pharmaceutical compounds. Its structural features, such as high chemical stability and hydrogen bonding ability, make it a valuable component in the development of new drugs with potential applications in treating conditions like epilepsy, bacterial infections, and cancer .

Organic Synthesis

In organic chemistry, the triazole ring is used to stabilize reactive intermediates and can act as a scaffold for the construction of complex molecules. The methyl group in methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, providing a pathway to synthesize a wide range of organic compounds. This versatility is crucial for creating new molecules with desired properties for further research and development .

Polymer Chemistry

Triazoles are known for their application in polymer chemistry. The triazole ring can be incorporated into polymers to enhance their thermal stability and mechanical properties. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate could be used to synthesize polymers with improved resistance to degradation, which is beneficial for materials that require long-term durability .

Supramolecular Chemistry

The triazole ring’s ability to form hydrogen bonds makes it an excellent candidate for use in supramolecular chemistry. It can be used to create host-guest systems, where the triazole acts as a host molecule that can selectively bind to specific guest molecules. This property is particularly useful in the development of sensors and molecular recognition systems .

Bioconjugation

Bioconjugation involves attaching two molecules together for biological applications. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can be used in bioconjugation to link biomolecules with other functional groups or probes. This is essential in creating targeted drug delivery systems and diagnostic tools .

Fluorescent Imaging

The triazole ring can be functionalized to act as a fluorescent probe. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate could be modified to emit fluorescence upon binding to specific targets, making it a valuable tool for imaging and tracking biological processes in real-time .

Chemical Biology

In chemical biology, the triazole ring is used to explore biological systems at the molecular level. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can be incorporated into small molecules that interact with enzymes and receptors, aiding in the study of biological pathways and the discovery of new therapeutic targets .

Materials Science

The unique properties of the triazole ring, such as its aromatic character and strong dipole moment, make it suitable for applications in materials science. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can contribute to the development of advanced materials with specific electronic and optical properties .

Future Directions

Triazole compounds have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that “Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate” and its derivatives could be further studied for potential applications in these areas.

properties

IUPAC Name

methyl 5-methyl-2H-triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-4(5(9)10-2)7-8-6-3/h1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAFUZFURUTFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437876
Record name methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS RN

60419-70-7
Record name methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate?

A1: Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is characterized by a central triazole ring. This ring is substituted with a methyl group and an ethoxycarbonyl group. Furthermore, a methylene bridge connects the triazole ring to a 2-chlorothiazole unit []. This arrangement, along with electron delocalization within the triazolyl system, contributes to the compound's overall structural stability.

Q2: How does the structure of Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate contribute to its stability?

A2: The molecule's stability is enhanced by a network of intra- and intermolecular interactions. Specifically, C—H⋯O hydrogen bonds are observed within and between molecules. Additionally, strong π–π stacking interactions with a centroid–centroid distance of 3.620 (1) Å are present []. These interactions collectively contribute to the compound's overall structural integrity.

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